molecular formula C21H21N B11957816 N-Benzyl-alpha-phenylphenethylamine CAS No. 33542-84-6

N-Benzyl-alpha-phenylphenethylamine

Cat. No.: B11957816
CAS No.: 33542-84-6
M. Wt: 287.4 g/mol
InChI Key: LUPHIKYFQYDIDI-UHFFFAOYSA-N
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Description

N-Benzyl-alpha-phenylphenethylamine is an organic compound with the molecular formula C21H21N. It is a member of the phenethylamine class, which is known for its diverse range of biological activities. This compound is characterized by the presence of a benzyl group attached to the alpha position of the phenethylamine backbone, making it structurally unique and significant in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Benzyl-alpha-phenylphenethylamine can be synthesized through several methods. One common synthetic route involves the reductive amination of benzylacetone with benzylamine. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-alpha-phenylphenethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl ketones, while reduction can produce secondary amines .

Scientific Research Applications

N-Benzyl-alpha-phenylphenethylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Benzyl-alpha-phenylphenethylamine involves its interaction with various molecular targets and pathways. It is known to bind to certain receptors in the brain, influencing neurotransmitter release and uptake. This interaction can modulate neuronal activity and has implications for its potential use in treating neurological conditions .

Comparison with Similar Compounds

Similar Compounds

    N-Benzylphenethylamine: Similar in structure but lacks the alpha-phenyl group.

    Alpha-methylbenzylamine: Contains a methyl group instead of a benzyl group at the alpha position.

    2-Phenethylamine: The parent compound without any substitutions

Uniqueness

N-Benzyl-alpha-phenylphenethylamine is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its benzyl and phenyl groups contribute to its ability to interact with various molecular targets, making it a valuable compound in scientific research .

Properties

CAS No.

33542-84-6

Molecular Formula

C21H21N

Molecular Weight

287.4 g/mol

IUPAC Name

N-benzyl-1,2-diphenylethanamine

InChI

InChI=1S/C21H21N/c1-4-10-18(11-5-1)16-21(20-14-8-3-9-15-20)22-17-19-12-6-2-7-13-19/h1-15,21-22H,16-17H2

InChI Key

LUPHIKYFQYDIDI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C2=CC=CC=C2)NCC3=CC=CC=C3

Origin of Product

United States

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